molecular formula C10H13N3O B2567748 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline CAS No. 149849-87-6

3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

Cat. No.: B2567748
CAS No.: 149849-87-6
M. Wt: 191.234
InChI Key: HNQSOLHAYGIJGT-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline is an organic compound characterized by an aniline group (aminobenzene) connected via a methoxy (–O–CH₂–) linker to a 4,5-dihydroimidazole ring. The dihydroimidazole moiety is a partially saturated heterocycle, distinguishing it from fully aromatic imidazoles. This structural feature enhances conformational flexibility, which may influence its reactivity and interaction with biological targets .

The hydrochloride salt form, 3-(4,5-dihydro-1H-imidazol-2-yl)aniline monohydrochloride (CAS: 53104-89-5), has a molecular formula of C₉H₁₂ClN₃ and a molar mass of 197.66 g/mol . The compound is primarily utilized as a building block in organic synthesis and pharmaceutical research, particularly in the development of ligands for metal complexes or enzyme inhibitors.

Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6H,4-5,7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSOLHAYGIJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)COC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline typically involves the reaction of aniline derivatives with imidazole precursors under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction between the aniline and the imidazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the aniline group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aniline or imidazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The aniline group may also contribute to its biological effects by interacting with cellular components .

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole-Aniline Derivatives

Compound Name Key Structural Features Molecular Formula Evidence ID
3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline Meta-substituted aniline with methoxy-linked dihydroimidazole (saturated ring) C₉H₁₁N₃O
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Para-substituted aniline directly attached to dihydroimidazole (no methoxy linker) C₉H₁₁N₃
4-(5,7-Dichloro-1H-benzimidazol-2-yl)aniline Benzimidazole core (aromatic) with Cl substituents at 5,7 positions; para-aniline C₁₃H₉Cl₂N₃
2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline Ortho-substituted aniline with methyl groups at imidazole 4,5 positions C₁₁H₁₃N₃

Key Observations :

  • Substituent Effects : Chlorine atoms in benzimidazoles increase hydrophobicity and electron-withdrawing effects, whereas methyl groups () enhance lipophilicity.
  • Positional Isomerism : The meta-substitution in the target compound vs. para-substitution in may alter steric and electronic interactions in molecular recognition.

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Solubility (Predicted) Molecular Weight (g/mol) Notable Properties Evidence ID
This compound Moderate in polar solvents 197.66 (HCl salt) Hydrochloride salt enhances solubility
4-(5,7-Dichloro-1H-benzimidazol-2-yl)aniline Low (hydrophobic Cl substituents) 286.14 High thermal stability
2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline Low to moderate (lipophilic) 187.24 Enhanced membrane permeability

Key Observations :

  • The hydrochloride salt form of the target compound improves water solubility, making it advantageous for pharmaceutical formulations .
  • Chlorine substituents in benzimidazoles () reduce solubility but may improve binding affinity to hydrophobic enzyme pockets.

Key Observations :

  • Imidazole derivatives are widely explored for antimicrobial and anti-inflammatory activities due to their ability to interact with biological targets via hydrogen bonding and π-stacking .
  • The target compound’s dihydroimidazole and methoxy groups may facilitate chelation with transition metals (e.g., Ir³⁺), useful in catalytic or luminescent materials .

Biological Activity

3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazole ring and an aniline moiety. This article delves into the biological activities associated with this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H11N3OC_9H_{11}N_3O, with a molecular weight of approximately 161.204 g/mol. Its structure features a methoxy group attached to the imidazole ring, which enhances its chemical reactivity and biological activity. The InChI Key for this compound is HCJAVYDERMMIDO-UHFFFAOYSA-N, facilitating its identification in chemical databases .

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds containing imidazole rings are often recognized for their ability to inhibit bacterial growth and combat infections. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

2. Anticancer Activity

The compound has shown promise in anticancer research, demonstrating cytotoxic effects against various cancer cell lines. For instance, derivatives of imidazole compounds have been reported to exhibit selective cytotoxicity against human tumor cell lines, with some derivatives achieving IC50 values in the low micromolar range . A comparative analysis of similar compounds indicates that modifications in the structure can significantly enhance their antiproliferative activities .

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interactions : Imidazole derivatives interact with various cellular targets, including enzymes and receptors involved in critical biochemical pathways. This interaction may lead to the modulation of signaling pathways that are crucial for cell proliferation and survival .
  • Bioavailability : The compound's high solubility in polar solvents may enhance its bioavailability, allowing for better absorption and distribution within biological systems .

Case Studies and Experimental Evidence

  • Anticancer Efficacy : In a study evaluating the anticancer properties of imidazole derivatives, this compound was found to exhibit significant activity against several cancer cell lines. The IC50 values ranged from 2.76 μM to 9.27 μM for different cell types, indicating a strong potential for further development as an anticancer agent .
  • Antimicrobial Activity : A recent study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard dilution methods, showcasing its potential as a therapeutic agent in treating bacterial infections .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-(4,5-Dihydro-1H-imidazol-2-yl)anilineLacks methoxy groupVaries; less potent than methoxy-substituted analogs
4-bromo-anilineBromine substitutionInsights into halogen effects on activity
2-(naphthalen-2-yloxymethyl)-4,5-dihydro-1H-imidazoleBulky naphthalene groupEnhanced lipophilicity; altered receptor interactions

This table illustrates how structural modifications can influence biological activities and highlights the unique position of this compound within this context .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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